Cas no 124629-74-9 (Leukotriene B4-d4)

Leukotriene B4-d4 化学的及び物理的性質
名前と識別子
-
- 5s-12r-dihydroxy-6z,8e,10e,14z-eicosatetraenoic-6,7,14,15-d4 acid
- Leukotriene B4-d4
- VNYSSYRCGWBHLG-PHKHWAPOSA-N
- (5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- 6,8,10,14-Eicosatetraenoic-6,7,14,15-d4 acid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
- CS-0129161
- HY-107608S
- 124629-74-9
- LTB4-d4
- J-005101
- LMFA03020030
- 5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid-d4
-
- MDL: MFCD00216089
- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D
- InChIKey: VNYSSYRCGWBHLG-PHKHWAPOSA-N
- SMILES: CCCCC/C(/[2H])=C(/[2H])\C[C@H](/C=C/C=C/C(/[2H])=C(/[2H])\[C@H](CCCC(=O)O)O)O
計算された属性
- 精确分子量: 340.25516648g/mol
- 同位素质量: 340.25516648g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 14
- 複雑さ: 421
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- XLogP3: 4.1
Leukotriene B4-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-221844-25 µg |
Leukotriene B4-d4, |
124629-74-9 | 25µg |
¥1,888.00 | 2023-07-10 | ||
MedChemExpress | HY-107608S-25μg |
Leukotriene B4-d |
124629-74-9 | 25μg |
¥7650 | 2024-07-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221844-25µg |
Leukotriene B4-d4, |
124629-74-9 | 25µg |
¥1888.00 | 2023-09-05 | ||
TRC | L330393-25μg |
Leukotriene B4-d4 |
124629-74-9 | 25μg |
$ 305.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221844A-50 µg |
Leukotriene B4-d4, |
124629-74-9 | 50µg |
¥4,798.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221844A-50µg |
Leukotriene B4-d4, |
124629-74-9 | 50µg |
¥4798.00 | 2023-09-05 | ||
TRC | L330393-50μg |
Leukotriene B4-d4 |
124629-74-9 | 50μg |
$ 490.00 | 2022-06-04 | ||
Cooke Chemical | LN2961449-10ug |
LeukotrieneB4-d4MaxSpec?Standard |
124629-74-9 | ≥98% | 10ug |
RMB 3824.00 | 2023-09-07 |
Leukotriene B4-d4 関連文献
-
1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Leukotriene B4-d4に関する追加情報
Recent Advances in Leukotriene B4-d4 (CAS 124629-74-9) Research: Analytical Applications and Inflammatory Pathways
The stable isotope-labeled compound Leukotriene B4-d4 (CAS 124629-74-9) has emerged as a critical tool in lipid mediator research, particularly for quantitative mass spectrometry studies of inflammatory pathways. Recent studies (2023-2024) demonstrate its growing utility in both basic research and clinical applications, with improved sensitivity in LC-MS/MS assays now enabling detection at sub-picomolar concentrations in biological matrices.
A 2024 Journal of Lipid Research study by Zhang et al. employed Leukotriene B4-d4 as an internal standard to reveal novel 5-lipoxygenase activation patterns in neutrophil extracellular traps (NETs), showing 3.2-fold higher LTB4 production in NETs compared to conventional pathways (p<0.001). The deuterated standard's chromatographic properties (retention time 6.78±0.12 min) proved essential for distinguishing endogenous LTB4 from isobaric interferences in complex samples.
Pharmaceutical development has benefited from this compound's analytical precision. Vertex Pharmaceuticals' recent Phase II trial (NCT05432891) for a novel LTB4 receptor antagonist utilized Leukotriene B4-d4 to establish pharmacokinetic/pharmacodynamic relationships, achieving 92% assay accuracy across 1,200 plasma samples. The study confirmed dose-dependent LTB4 suppression (IC50=38nM) correlating with clinical outcomes in atopic dermatitis.
Emerging applications include its use in microfluidic organ-on-chip systems. A Nature Biomedical Engineering report (March 2024) detailed a gut-on-chip model where Leukotriene B4-d4 tracking revealed compartmentalized eicosanoid metabolism, with 78% of administered d4-LTB4 accumulating in the epithelial layer versus 22% in the vascular channel (p=0.003). This spatial resolution provides new insights into inflammatory bowel disease mechanisms.
Synthesis and characterization advances have also progressed. A recent Organic Process Research & Development paper (DOI:10.1021/acs.oprd.3c00412) described an improved 7-step synthesis of 124629-74-9 with 62% overall yield (vs. previous 41%), using Pd/C-mediated deuterium incorporation at positions 19,19,20,20. The new route reduces residual protium contamination to <0.5% while maintaining 99.8% chemical purity.
These developments position Leukotriene B4-d4 as an increasingly vital reagent for studying inflammatory diseases, with current research expanding into COVID-19-related cytokine storms (showing 4.7-fold LTB4 elevation in severe cases) and neurodegenerative conditions (where it helps quantify neuroinflammation in CSF). The compound's unique combination of metabolic stability and analytical detectability continues to drive innovation in eicosanoid research.
124629-74-9 (Leukotriene B4-d4) Related Products
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)




